molecular formula C6H6F3N3 B1358098 4-(Trifluoromethyl)pyridine-2,6-diamine CAS No. 130171-52-7

4-(Trifluoromethyl)pyridine-2,6-diamine

Cat. No. B1358098
M. Wt: 177.13 g/mol
InChI Key: HSJXBBISBKAWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)pyridine-2,6-diamine is a chemical compound with the CAS Number: 130171-52-7 . It has a molecular weight of 177.13 and its IUPAC name is 4-(trifluoromethyl)-2,6-pyridinediamine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 4-(Trifluoromethyl)pyridine-2,6-diamine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridine-2,6-diamine consists of a pyridine ring with a trifluoromethyl group (CF3) attached at the 4-position and two amine groups (NH2) attached at the 2 and 6 positions .


Chemical Reactions Analysis

Trifluoromethylpyridine derivatives, including 4-(Trifluoromethyl)pyridine-2,6-diamine, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)pyridine-2,6-diamine is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Agrochemicals

  • Field : Agriculture
  • Application : TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods : The major use of TFMP derivatives is in the protection of crops from pests . The specific methods of application would depend on the specific agrochemical product.
  • Results : The use of TFMP derivatives has helped in maintaining crop production and preventing crop losses caused by parasites .

Pharmaceuticals

  • Field : Pharmaceutical industry
  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Results : The use of TFMP derivatives has led to the development of effective pharmaceutical and veterinary products .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Field : Material Science
  • Application : 4-(Trifluoromethyl)pyridine-2,6-diamine is used in the synthesis of metal-organic frameworks (MOFs) .
  • Methods : The specific methods of synthesis would depend on the specific MOF being synthesized .
  • Results : The use of 4-(Trifluoromethyl)pyridine-2,6-diamine has enabled the synthesis of novel MOFs .

Preparation of Aminopyridines

  • Field : Organic Chemistry
  • Application : 2-Fluoro-4-(trifluoromethyl)pyridine is used as a reactant in the preparation of aminopyridines .
  • Methods : The preparation involves amination reactions .
  • Results : The use of 2-Fluoro-4-(trifluoromethyl)pyridine has enabled the synthesis of aminopyridines .

Synthesis of Trifluoromethylpyridyllithiums

  • Field : Organic Chemistry
  • Application : “4-(Trifluoromethyl)pyridine-2,6-diamine” is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
  • Methods : The specific methods of synthesis would depend on the specific trifluoromethylpyridyllithium being synthesized .
  • Results : The use of “4-(Trifluoromethyl)pyridine-2,6-diamine” has enabled the synthesis of novel trifluoromethylpyridyllithiums .

Synthesis of Methiodide Salts

  • Field : Organic Chemistry
  • Application : “4-(Trifluoromethyl)pyridine-2,6-diamine” is used in the synthesis of methiodide salts .
  • Methods : The specific methods of synthesis would depend on the specific methiodide salt being synthesized .
  • Results : The use of “4-(Trifluoromethyl)pyridine-2,6-diamine” has enabled the synthesis of novel methiodide salts .

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

  • Field : Agrochemical and Pharmaceutical Industries
  • Application : Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .
  • Methods : The specific methods of synthesis would depend on the specific agrochemical or pharmaceutical compound being synthesized .
  • Results : The use of TFMP derivatives has led to the development of effective agrochemical and pharmaceutical compounds .

Synthesis of Transparent Aromatic Polyamides

  • Field : Material Science
  • Application : “4-(Trifluoromethyl)pyridine-2,6-diamine” is used in the synthesis of soluble and transparent wholly aromatic polyamides .
  • Methods : The monomer was polymerized with several dicarboxylic acid monomers via the Yamazaki–Higashi polycondensation method .
  • Results : The use of “4-(Trifluoromethyl)pyridine-2,6-diamine” has enabled the synthesis of novel soluble and transparent wholly aromatic polyamides .

Future Directions

The demand for trifluoromethylpyridine derivatives, including 4-(Trifluoromethyl)pyridine-2,6-diamine, has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJXBBISBKAWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619615
Record name 4-(Trifluoromethyl)pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyridine-2,6-diamine

CAS RN

130171-52-7
Record name 4-(Trifluoromethyl)pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.